1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-(phenylcarbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a molecular formula of C25H18N4O3S2 . This compound features a unique structure that includes a benzoyl group, a thiadiazole ring, a pyridine ring, and a pyrrolone core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiadiazole ring, followed by the introduction of the benzylsulfanyl group. The pyrrolone core is then constructed, and the final steps involve the addition of the benzoyl and pyridine groups. Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoyl group or the thiadiazole ring, leading to different products.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives and pyrrolone-based molecules. Compared to these compounds, 4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
Properties
Molecular Formula |
C25H18N4O3S2 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(4Z)-1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H18N4O3S2/c30-21(17-10-5-2-6-11-17)19-20(18-12-7-13-26-14-18)29(23(32)22(19)31)24-27-28-25(34-24)33-15-16-8-3-1-4-9-16/h1-14,20,30H,15H2/b21-19- |
InChI Key |
MVCRSHOATWHCJL-VZCXRCSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)N3C(/C(=C(\C4=CC=CC=C4)/O)/C(=O)C3=O)C5=CN=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C4=CC=CC=C4)O)C(=O)C3=O)C5=CN=CC=C5 |
Origin of Product |
United States |
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